1-butyl-3-methyl-5-nitro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole heterocycles have been a subject of intense study for over a century, and their importance continues to grow in modern chemical research. proquest.comresearchgate.net The pyrazole nucleus is a key structural motif, or pharmacophore, in a wide array of biologically active compounds. numberanalytics.comwisdomlib.org This has led to their extensive use in drug design and development, with pyrazole derivatives showing a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV effects. numberanalytics.comwisdomlib.orgresearchgate.net
Beyond their medicinal applications, pyrazoles are crucial in the agrochemical industry, where they are incorporated into pesticides and herbicides. numberanalytics.com In materials science, these heterocycles are utilized in the development of novel materials such as luminescent compounds and conducting polymers. numberanalytics.com The versatility of the pyrazole ring stems from its aromatic nature, the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, and the ability to be functionalized at various positions, allowing for fine-tuning of its chemical and physical properties. proquest.commdpi.com
| Field | Application | Reference |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory, antimicrobial, anticancer, antiviral, anti-HIV agents | numberanalytics.comwisdomlib.orgresearchgate.net |
| Agrochemicals | Pesticides, herbicides, fungicides | numberanalytics.comresearchgate.net |
| Materials Science | Luminescent compounds, conducting polymers, brightening agents | numberanalytics.commdpi.com |
| Synthetic Chemistry | Versatile ligands, synthetic intermediates for complex heterocycles | mdpi.comnih.gov |
Overview of Nitro-Functionalized Pyrazole Compounds: Synthetic Utility and Structural Features
The introduction of one or more nitro (–NO₂) groups to the pyrazole ring creates a class of compounds known as nitropyrazoles. This functionalization significantly alters the electronic properties of the pyrazole core, primarily due to the strong electron-withdrawing nature of the nitro group. nih.gov These compounds are characterized by their high density, good thermal stability, and often, energetic properties. nih.govmdpi.com
Nitropyrazoles are of particular interest in the field of energetic materials, where they serve as explosives, propellants, and pyrotechnics. nih.govmdpi.com The presence of the nitro group increases the nitrogen content and improves the oxygen balance of the molecule, which are critical factors for detonation performance. nih.govmdpi.com Consequently, extensive research has been dedicated to the synthesis and characterization of various nitrated pyrazoles, from mononitropyrazoles to polynitro-substituted derivatives. nih.govresearchgate.net
From a synthetic standpoint, nitropyrazoles are valuable intermediates. nih.gov The nitro group can be used as a handle for further chemical transformations or as a directing group in subsequent reactions. The synthesis of nitropyrazoles typically involves the direct nitration of a pyrazole ring using nitrating agents like nitric acid in sulfuric acid or other acidic media. researchgate.net The position of nitration is influenced by the substituents already present on the pyrazole ring. Structurally, the nitro group's presence can lead to interesting intermolecular interactions and crystal packing, which in turn affect the material's bulk properties like density and sensitivity. researchgate.net
Contextualization of 1-Butyl-3-methyl-5-nitro-1H-pyrazole within Modern Organic Synthesis and Advanced Chemical Investigations
The specific compound, this compound, is a distinct molecule within the broader family of nitro-functionalized pyrazoles. Its structure features a pyrazole core with three different substituents: a butyl group at the N1 position, a methyl group at the C3 position, and a nitro group at the C5 position. While extensive, peer-reviewed research specifically detailing the synthesis and properties of this exact compound is not widely available in the public domain, its chemical significance can be inferred from the known effects of its constituent functional groups.
N1-Butyl Group : The attachment of an alkyl chain, such as a butyl group, to the N1 position (N-alkylation) is a common strategy in pyrazole chemistry. uni-muenchen.de This modification generally increases the molecule's lipophilicity and can be used to modulate its physical properties, such as melting point and solubility. In the context of energetic materials, N-alkylation can overcome the high acidity associated with the N-H proton in some nitropyrazoles, which can be a disadvantage in certain formulations. uni-muenchen.de
C5-Nitro Group : As discussed, the nitro group is strongly electron-withdrawing and is the primary determinant of the compound's potential energetic character. Its position at C5, adjacent to the N-substituted nitrogen, influences the electronic distribution within the aromatic ring.
Given this substitution pattern, this compound can be considered a functionalized energetic material or a key intermediate for the synthesis of more complex molecules. Its structure is analogous to other alkylated nitropyrazoles that have been investigated for their energetic properties or as building blocks in medicinal chemistry. researchgate.netnih.govnih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-methyl-3-nitro-1H-pyrazole | 34334-96-8 | C₄H₅N₃O₂ | 127.10 |
| 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 | C₉H₁₂N₄O₃ | 224.22 |
| ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | 1245807-07-1 | C₇H₉N₃O₄ | 199.16 |
| 5-nitro-1H-pyrazole-3-carboxylic acid | 198348-89-9 | C₄H₃N₃O₄ | 157.08 |
Research Scope and Objectives for Deeper Understanding of this compound
The apparent lack of detailed published data on this compound highlights a gap in the chemical literature and presents an opportunity for future research. A comprehensive investigation of this compound would be valuable for both fundamental chemical knowledge and potential applications. The primary research objectives should focus on the following areas:
Synthesis and Optimization : Developing and optimizing a reliable and high-yielding synthetic route to this compound. This would likely involve the synthesis of a 1-butyl-3-methyl-1H-pyrazole precursor followed by a regioselective nitration step, or the alkylation of 3-methyl-5-nitro-1H-pyrazole.
Structural and Physicochemical Characterization : Thoroughly characterizing the compound using modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the structure and connectivity, Infrared (IR) spectroscopy to identify functional groups, and mass spectrometry (MS) to determine the exact mass. Single-crystal X-ray diffraction would provide definitive structural information and insights into its crystal packing.
Investigation of Chemical Reactivity : Exploring the reactivity of the compound, for example, by attempting further functionalization of the pyrazole ring or transformations of the nitro group. This would establish its utility as a versatile building block in organic synthesis.
Evaluation of Potential Applications :
Energetic Materials : Given the nitro group, a key objective would be to assess its energetic properties. This involves determining its thermal stability (e.g., via Differential Scanning Calorimetry), density, and sensitivity to impact and friction. Theoretical calculations of its detonation velocity and pressure would also provide valuable insights into its potential as an energetic material. researchgate.net
Medicinal and Agrochemical Screening : As a novel substituted pyrazole, it would be prudent to screen the compound for biological activity. Its unique combination of alkyl and nitro groups could lead to interesting pharmacological or pesticidal properties.
Fulfilling these objectives would provide a complete scientific profile of this compound, placing it within the broader context of pyrazole chemistry and potentially uncovering new applications for this class of compounds.
Properties
IUPAC Name |
1-butyl-3-methyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-10-8(11(12)13)6-7(2)9-10/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVLUCKGMBXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Butyl 3 Methyl 5 Nitro 1h Pyrazole and Analogous Pyrazole Scaffolds
Strategies for the Construction of the Pyrazole (B372694) Ring System
The formation of the pyrazole ring is a foundational step in the synthesis of this class of compounds. Several robust methods have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgresearchgate.net This approach, often referred to as the Knorr pyrazole synthesis, is valued for its reliability and the accessibility of its starting materials. organic-chemistry.org
The reaction mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When an unsymmetrical 1,3-diketone is used with a substituted hydrazine (like methylhydrazine), a mixture of two regioisomeric pyrazoles can be formed. beilstein-journals.org However, strategic selection of reactants and reaction conditions can often favor the formation of a single isomer. For instance, multicomponent reactions where 1,3-diketones are generated in situ from ketones and acid chlorides before the addition of hydrazine provide a rapid route to complex pyrazoles. organic-chemistry.org Similarly, α-oxeketene dithioacetals can undergo cyclocondensation with various acid hydrazides to produce highly functionalized pyrazoles with excellent regioselectivity. nih.gov
| Precursor 1 | Precursor 2 | Key Features | Reference(s) |
| Hydrazine Derivatives | 1,3-Diketones | Classic, robust method; potential for regioisomeric mixtures. | beilstein-journals.orgresearchgate.net |
| Hydrazines | α,β-Unsaturated Carbonyls | Leads to pyrazoline intermediates, which are then oxidized. | beilstein-journals.orgnih.gov |
| Hydrazides | α-Oxeketene Dithioacetals | Highly regioselective; yields functionalized pyrazoles. | nih.gov |
| Hydrazine | In situ generated 1,3-Diketones | Fast, general synthesis for structurally demanding pyrazoles. | organic-chemistry.org |
A powerful and versatile alternative for constructing the pyrazole nucleus is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). acs.orgunisi.it A significant advantage of this approach is its potential for atom economy. nih.gov
The generation of diazo compounds, which can be toxic and explosive, has historically been a drawback. However, modern procedures often generate the diazo species in situ from safer precursors like tosylhydrazones, mitigating the risks. acs.orgacs.org The regioselectivity of the cycloaddition can be influenced by the electronic properties of the substituents on both the diazo compound and the dipolarophile. For example, the reaction of diazo compounds generated from aldehydes with terminal alkynes can regioselectively produce 3,5-disubstituted pyrazoles. acs.org Intramolecular versions of this reaction, using substrates containing both a tosylhydrazone and an alkyne, provide efficient access to fused polycyclic pyrazole systems under transition-metal-free conditions. acs.org
In recent years, transition-metal catalysis has emerged as a sophisticated tool for synthesizing and functionalizing pyrazoles. researchgate.netrsc.orgnih.gov These methods often offer high efficiency, regioselectivity, and functional group tolerance under mild conditions. nih.gov While many transition-metal-catalyzed reactions are used for functionalizing a pre-existing pyrazole ring, some are employed in its primary construction.
For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes involves a cascade reaction that forms highly substituted pyrazoles. organic-chemistry.org Palladium catalysts have been used in four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to assemble pyrazole derivatives. organic-chemistry.org Copper-catalyzed multicomponent reactions can also be used to form 1,3-substituted pyrazoles from hydrazines, enaminones, and aryl halides in a domino process. nih.gov These advanced methods circumvent the need for pre-functionalized starting materials, aligning with the principles of step-economical synthesis. rsc.orgnih.gov
Regioselective Functionalization Techniques for 1-Butyl-3-methyl-1H-pyrazole Framework Elaboration
Once the pyrazole ring is formed, the introduction of specific substituents at desired positions is paramount. For a molecule like 1-butyl-3-methyl-5-nitro-1H-pyrazole, this involves regioselective N-alkylation, C-methylation, and C-nitration.
The introduction of an alkyl group, such as a butyl moiety, onto a pyrazole nitrogen atom is a common yet challenging transformation due to the presence of two reactive nitrogen atoms (N1 and N2), often leading to a mixture of isomers. acs.org Achieving high regioselectivity is therefore a primary goal.
Several strategies have been developed to control the site of alkylation.
Steric Hindrance: One approach leverages steric hindrance. The use of bulky alkylating agents can favor substitution at the less sterically hindered nitrogen atom. For instance, employing sterically demanding α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1 selectivity. acs.org
Catalyst-Free Michael Addition: A catalyst-free Michael reaction has been successfully used for the N1-alkylation of 1H-pyrazoles, achieving high yields and excellent regioselectivity (N1/N2 > 99.9:1). semanticscholar.orgacs.org
Metal-Catalyzed Alkylation: Magnesium-catalyzed protocols have been developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles using α-bromoacetates, demonstrating that metal catalysis can steer the reaction towards a specific regioisomer. thieme-connect.com
The choice of base and solvent is also critical. Studies on the methylation of 3,5-dimethyl-1H-pyrazole showed that stronger bases like sodium hydroxide (B78521) or sodium hydride gave better yields than carbonate bases. researchgate.net
| Method | Key Feature | Selectivity | Reference(s) |
| Catalyst-Free Michael Addition | High yield, excellent regioselectivity for N1-alkylation. | >99.9:1 (N1/N2) | semanticscholar.orgacs.org |
| Mg-Catalyzed Alkylation | Provides N2-alkylated products with high regioselectivity. | 76:24 to 99:1 (N2/N1) | thieme-connect.com |
| α-Halomethylsilane Reagents | Sterically bulky reagents improve N1 selectivity. | 92:8 to >99:1 (N1/N2) | acs.org |
| K₂CO₃-DMSO System | Effective for regioselective N1-alkylation and arylation. | N/A | figshare.com |
Introducing a methyl group at a specific carbon atom of the pyrazole ring is typically achieved either by building the ring from a methyl-containing precursor or by direct C-H functionalization of the pyrazole core. The latter, known as C-H methylation, is a modern and efficient strategy.
Transition-metal catalysis is often employed for direct C-H methylation. Palladium-catalyzed reactions have been used for the C-H alkylation of pyrazoles with methylating reagents like trimethylboroxine (B150302) or methyl boronic acid. rsc.org The pyrazole's N2 nitrogen can act as a directing group, guiding the methylation to the adjacent C5 position. To achieve methylation at the C3 position, one might need to start with a pyrazole that has a directing group at the N1 position and a blocking group at C5, or utilize a precursor that already contains the C3-methyl group before the ring-forming reaction.
Manganese-catalyzed C-H methylation has also been shown to be effective for a range of directing groups, including pyrazoles, highlighting the growing toolkit for late-stage functionalization of heterocyclic compounds. rsc.org The introduction of the nitro group at the 5-position, a strongly deactivating group, would likely need to be performed after the methylation and alkylation steps. The synthesis of nitropyrazoles often involves the direct nitration of the pyrazole ring using nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov The regioselectivity of this electrophilic substitution is governed by the existing substituents on the ring.
Electrophilic Nitration Procedures for 5-Nitro Group Introduction
The introduction of a nitro group at the C-5 position of the pyrazole ring is a critical step in the synthesis of this compound. This transformation is typically achieved through electrophilic aromatic substitution. Pyrazole itself is an electron-rich heterocycle, making it susceptible to electrophilic attack. researchgate.net However, the presence of two nitrogen atoms with different electronic properties (one pyrrole-like and one pyridine-like) influences the regiochemical outcome of the reaction. researchgate.net Direct nitration of unsubstituted pyrazole often yields the 4-nitro derivative, but under specific conditions or through rearrangement, 3- or 5-nitro pyrazoles can be obtained. globalresearchonline.netsemanticscholar.org
Optimization of Nitrating Agents and Reaction Conditions
The choice of nitrating agent and reaction conditions is paramount for achieving high yields and selectivity in the synthesis of nitropyrazoles. A variety of nitrating systems have been explored for five-membered heterocycles like pyrazole. semanticscholar.orgresearchgate.net
Commonly employed nitrating agents include:
Mixed Acid (HNO₃/H₂SO₄): This is a powerful and widely used nitrating system for many aromatic compounds. masterorganicchemistry.com For pyrazoles, this method can lead to the formation of various nitro-isomers, and the conditions must be carefully controlled. globalresearchonline.netsemanticscholar.org
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This system can generate acetyl nitrate (B79036), which serves as the electrophile. It has been used for the nitration of pyrazoles, sometimes leading to N-nitropyrazole intermediates that can rearrange to C-nitropyrazoles upon heating. semanticscholar.org
Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This is a potent nitrating system that has been successfully used for the direct nitration of a variety of five-membered heterocycles, including pyrazoles, affording mononitro derivatives in good yields. researchgate.net
The optimization of reaction conditions such as temperature, reaction time, and solvent is crucial. For instance, the nitration of N-substituted pyrazoles can be more challenging than that of their N-unsubstituted counterparts. researchgate.net The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a related compound, involves a nitration step that is highly exothermic and requires careful temperature control. researchgate.net
| Nitrating System | Typical Electrophile | Applicability to Pyrazoles | Key Considerations |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitronium ion (NO₂⁺) | Widely used, but can lead to mixtures of isomers. globalresearchonline.netsemanticscholar.org | Requires careful control of temperature and stoichiometry. |
| HNO₃/Ac₂O | Acetyl nitrate | Can form N-nitropyrazole intermediates that rearrange to C-nitropyrazoles. semanticscholar.org | Rearrangement step may require heating. |
| HNO₃/TFAA | Trifluoroacetyl nitrate / N₂O₅ | Effective for direct nitration, providing good yields of mononitro derivatives. researchgate.net | Highly reactive system. |
Regiochemical Control in Nitration Reactions
The regioselectivity of electrophilic substitution in pyrazoles is a complex issue governed by the electronic nature of the ring and the substituents present. The pyrazole ring contains a pyrrole-type nitrogen that is electron-donating and a pyridine-type nitrogen that is electron-withdrawing. researchgate.net In unsubstituted pyrazole, electrophilic attack generally occurs at the C-4 position. globalresearchonline.net
However, the presence of substituents on the ring can direct the incoming nitro group to other positions. For the synthesis of this compound, the starting material would likely be 1-butyl-3-methyl-1H-pyrazole. In this case, the C-4 and C-5 positions are available for substitution. The directing effects of the N-butyl and C-methyl groups, as well as the reaction conditions, will determine the final position of the nitro group. Achieving substitution at the C-5 position might require specific strategies, such as blocking the more reactive C-4 position or utilizing rearrangement reactions. For example, N-nitropyrazoles can be synthesized and subsequently rearranged to form 3- or 5-nitropyrazoles. semanticscholar.org
Sequential Functionalization Approaches for Multi-Substituted Pyrazoles
The synthesis of complex, multi-substituted pyrazoles often relies on sequential functionalization strategies, which allow for the controlled introduction of different groups onto the pyrazole core. nih.gov These methods provide a high degree of flexibility and regiocontrol, which is often difficult to achieve through traditional condensation reactions. acs.org
A powerful technique for sequential functionalization is regioselective metalation followed by quenching with an electrophile. acs.orgnih.gov This approach involves the deprotonation of a specific carbon atom on the pyrazole ring using a strong base, creating a metalated intermediate that can then react with various electrophiles to introduce new substituents. By carefully choosing the protecting groups, bases, and reaction conditions, it is possible to functionalize the C-3, C-4, and C-5 positions in a stepwise manner. acs.orgacs.orgnih.gov
For instance, pyrazole 1-oxides have been used as versatile intermediates for the synthesis of 3,4,5-trisubstituted pyrazoles. acs.orgnih.gov The synthetic sequence can be designed to introduce substituents in a specific order, such as C-5, then C-3, then C-4, or an alternative order. acs.orgnih.gov This methodology allows for the late-stage introduction of functional groups, which is highly desirable in medicinal chemistry and materials science. acs.org
| Position | Methodology | Example Electrophiles | Reference |
|---|---|---|---|
| C-5 | Regioselective deprotonation (e.g., with LDA) | Aryl halides (via cross-coupling), alkyl halides, aldehydes, disulfides | acs.orgacs.org |
| C-3 | Bromine-magnesium exchange on a C-3 halogenated precursor | Aryl halides (via cross-coupling) | acs.orgnih.gov |
| C-4 | Bromination followed by Suzuki coupling | Arylboronic acids | nih.gov |
Advanced Synthetic Methodologies
Green Chemistry Approaches in Pyrazole Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives to create more environmentally benign processes. nih.gov This includes the use of green solvents, alternative energy sources, and recyclable catalysts. nih.govpharmacognosyjournal.net
Key green chemistry strategies for pyrazole synthesis include:
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Many pyrazole syntheses have been successfully carried out in water, often leading to simplified workup procedures. thieme-connect.com
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and can sometimes lead to faster reaction rates. tandfonline.com Tetrabutylammonium bromide has been used as a catalyst for the solvent-free synthesis of pyrazole derivatives at room temperature. tandfonline.com
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov
Ultrasonic Irradiation: Sonication is another alternative energy source that has been used to promote the synthesis of pyrazoles in aqueous media. rsc.org
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. nih.gov Examples include nano-catalysts and solid-supported acids. pharmacognosyjournal.netthieme-connect.com
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a complex product in a single synthetic operation. beilstein-journals.orgnih.gov MCRs are particularly well-suited for the synthesis of heterocyclic scaffolds like pyrazoles, as they offer high atom economy, operational simplicity, and the ability to generate molecular diversity quickly. nih.govacs.org
A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a precursor), a hydrazine, and other components. For example, pyrano[2,3-c]pyrazoles, a class of fused pyrazole derivatives, are often synthesized via four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.orgnih.gov These reactions can be catalyzed by a variety of catalysts, including simple organic molecules like piperidine (B6355638) or taurine, as well as various nanocatalysts. rsc.orgnih.gov The development of MCRs has significantly expanded the toolbox for accessing a wide range of substituted pyrazoles. beilstein-journals.org
Flow Chemistry Applications in Nitro-Pyrazole Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazole derivatives, providing enhanced control over reaction parameters, improved safety profiles, and the ability to efficiently scale up production. nih.govmit.edu These benefits are particularly pronounced in the synthesis of nitro-pyrazoles, where the use of strong nitrating agents and the exothermic nature of the reaction pose significant safety risks in traditional batch processes. nih.gov
The synthesis of this compound in a continuous flow setup can be envisioned as a two-step process: the nitration of a pre-formed 1-butyl-3-methyl-1H-pyrazole or, more strategically, the nitration of a pyrazole core followed by N-alkylation in a continuous, multi-step sequence.
Continuous Flow Nitration of Pyrazole Scaffolds:
The direct nitration of pyrazole derivatives has been successfully demonstrated in continuous flow systems. A notable example is the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of the pharmaceutical agent Sildenafil. nih.govbeilstein-journals.org This reaction highlights the feasibility of selectively nitrating the pyrazole ring under flow conditions.
In a typical setup, a solution of the pyrazole substrate in a suitable solvent is continuously mixed with a stream of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This combined stream then passes through a heated reactor coil where the reaction occurs. The precise control over temperature and residence time afforded by the flow reactor allows for safe and efficient nitration, minimizing the formation of byproducts. nih.gov
For the synthesis of a nitro-pyrazole intermediate, the following table outlines representative conditions for the flow nitration of a substituted pyrazole, based on the literature. nih.govbeilstein-journals.org
| Parameter | Value | Reference |
| Substrate | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | nih.govbeilstein-journals.org |
| Nitrating Agent | Nitrating Mixture (HNO₃/H₂SO₄) | nih.gov |
| Temperature | 90 °C | beilstein-journals.org |
| Residence Time | 35 minutes | beilstein-journals.org |
| Yield | 73% | beilstein-journals.org |
| Reactor Type | CYTOS microreactor | nih.govbeilstein-journals.org |
Multi-step Flow Synthesis Incorporating N-Alkylation:
Following the nitration of the pyrazole ring, the introduction of the butyl group at the N1 position can also be achieved using flow chemistry. Multi-step continuous flow "assembly line" syntheses have been developed for creating highly substituted pyrazoles, demonstrating the capability to perform sequential modifications, including N-alkylation, in a telescoped manner. nih.govnih.gov
A study by Britton and Jamison on the unified continuous flow synthesis of highly substituted pyrazoles demonstrated the effectiveness of an N-alkylation module. nih.gov While this work focused on fluorinated pyrazoles, the principles are directly applicable to a nitrated pyrazole core.
The table below summarizes the conditions for a representative N-alkylation step performed in a continuous flow system, which could be adapted for the butylation of 3-methyl-5-nitro-1H-pyrazole. nih.gov
| Parameter | Description | Reference |
| Reaction | N-alkylation of pyrazole core | nih.gov |
| Alkylating Agent | Methyl Iodide (as an example) | nih.gov |
| Base | Potassium Carbonate | nih.gov |
| Solvent | Acetonitrile | nih.gov |
| Temperature | 150 °C | nih.gov |
| Residence Time | 10 minutes | nih.gov |
| Yield | Quantitative | nih.gov |
By combining these established flow chemistry principles, a continuous, safe, and efficient synthesis of this compound is highly feasible. This approach not only enhances the safety of the nitration step but also allows for a streamlined, multi-step synthesis with minimal manual intervention.
Chemical Reactivity and Mechanistic Investigations of 1 Butyl 3 Methyl 5 Nitro 1h Pyrazole
Reactivity Profile of the Pyrazole (B372694) Heterocycle in 1-Butyl-3-methyl-5-nitro-1H-pyrazole
The pyrazole ring is an electron-rich aromatic system, which typically makes it susceptible to electrophilic attack. mdpi.com However, in this compound, the presence of the nitro group at the C5 position profoundly alters this inherent reactivity.
Electrophilic aromatic substitution (EAS) on the pyrazole nucleus generally occurs preferentially at the C4 position, which is the most electron-rich carbon. youtube.com For this compound, this regioselectivity is further reinforced. The N-butyl group at N1 and the methyl group at C3 sterically and electronically direct incoming electrophiles to the C4 position. However, the nitro group at C5 is a powerful deactivating group, withdrawing electron density from the ring via both inductive and resonance effects, making the pyrazole ring significantly less nucleophilic.
Consequently, electrophilic substitution reactions on this compound are challenging and require harsh conditions. Reactions such as nitration, halogenation, or sulfonation would proceed, if at all, at the C4 position. For instance, the nitration of a similar 1-substituted 3-nitropyrazole with fuming nitric acid can introduce a second nitro group at the C4 position. mdpi.com The successful functionalization often requires forcing conditions due to the deactivated nature of the ring. mdpi.comnih.gov
Table 1: Predicted Electrophilic Aromatic Substitution Reactions at C4
| Reaction | Reagents | Predicted Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-Butyl-3-methyl-4,5-dinitro-1H-pyrazole | Harsh conditions required due to ring deactivation. |
| Bromination | Br₂/FeBr₃ | 4-Bromo-1-butyl-3-methyl-5-nitro-1H-pyrazole | Catalyst required; reaction is slower than on an activated ring. |
Direct nucleophilic aromatic substitution (SNAr) on the carbon atoms of an unsubstituted pyrazole ring is uncommon. However, the presence of a strongly electron-withdrawing group like the nitro group can activate the ring for such reactions, particularly by enabling the displacement of a suitable leaving group. In the case of this compound, the most likely form of nucleophilic substitution involves the displacement of the nitro group itself.
This type of reaction, known as cine-substitution or SN(ANRORC) depending on the mechanism, is well-documented for polynitrated pyrazoles. uni-muenchen.deresearchgate.net In N-substituted dinitropyrazoles, the nitro group at the C5 position is often regioselectively replaced by nucleophiles such as amines, alkoxides, or azides. uni-muenchen.deacs.org While this reaction is more facile in dinitro or trinitro systems, it represents the most probable pathway for nucleophilic attack on this compound, leading to the formation of C5-functionalized pyrazoles. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyrazole nitrogens and the remaining activating groups.
Table 2: Potential Nucleophilic Substitution by Nitro Group Displacement
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amine | Piperidine (B6355638) | 5-(Piperidin-1-yl)-1-butyl-3-methyl-1H-pyrazole |
| Alkoxide | Sodium Methoxide (NaOMe) | 5-Methoxy-1-butyl-3-methyl-1H-pyrazole |
Transformations Involving the Nitro Functional Group
The nitro group is a versatile functional group that serves as a key handle for further synthetic modifications of the pyrazole core.
The reduction of the nitro group to an amine is one of the most valuable transformations for this class of compounds. The resulting 5-aminopyrazoles are crucial building blocks for the synthesis of fused heterocyclic systems and other pharmacologically active molecules. nih.govbeilstein-journals.orgbeilstein-journals.org This reduction can be achieved under various conditions, with catalytic hydrogenation being a common and efficient method. researchgate.net
Standard procedures involve the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere. google.comutrgv.edu Alternatively, chemical reduction using metal salts and acids, like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid, provides a reliable route to the corresponding 5-amino-1-butyl-3-methyl-1H-pyrazole. nih.govbeilstein-journals.org The amino group can then be used in a wide array of subsequent reactions, including diazotization, acylation, and condensation with electrophiles. arkat-usa.org
Table 3: Common Reagents for the Reduction of the Nitro Group
| Method | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 5-Amino-1-butyl-3-methyl-1H-pyrazole |
| Metal/Acid Reduction | SnCl₂, HCl | 5-Amino-1-butyl-3-methyl-1H-pyrazole |
| Metal/Acid Reduction | Fe, Acetic Acid | 5-Amino-1-butyl-3-methyl-1H-pyrazole |
While ionic reactions dominate the chemistry of nitropyrazoles, the nitro group can also participate in radical reactions. Nitroaromatic compounds can undergo transformations initiated by radical species, leading to a variety of products. rsc.org For example, radical denitration can occur under specific reductive conditions. More complex transformations can be initiated by the formation of a pyrazole nitrene from a precursor like an azido-nitropyrazole, which can lead to unusual rearrangements and C-H activation products. nih.gov However, these radical pathways are less explored for simple alkyl-nitropyrazoles compared to their ionic counterparts. The application of photoredox catalysis or other radical initiation methods could potentially unlock novel reactivity patterns for this compound, but this remains a specialized area of investigation.
Reactivity of the N-Butyl and C-Methyl Substituents
The alkyl substituents on the pyrazole ring are generally less reactive than the heterocycle itself or the nitro functional group.
The N-butyl group is typically considered a spectator group. Its primary roles are to confer solubility in organic solvents and to block the N1 position, preventing tautomerism and directing electrophilic substitution to the C4 position. It is generally stable to the conditions used for reactions on the pyrazole ring and the nitro group. While N-dealkylation is possible under very harsh acidic or specific catalytic conditions, it is not a common transformation.
The C-methyl group at the C3 position is also relatively robust. Its protons are weakly acidic but are not typically abstracted unless a very strong base is used. Under vigorous oxidative conditions, the methyl group could potentially be oxidized to a carboxylic acid. However, such strong conditions would likely degrade the pyrazole ring or the nitro group first. Therefore, under most synthetic conditions focused on modifying the pyrazole core or the nitro group, the N-butyl and C-methyl substituents remain intact.
Reaction Mechanism Elucidation for Key Transformations
Understanding the mechanisms of the formation of this compound is crucial for controlling its synthesis and predicting its reactivity. The key transformations involved are the cyclization to form the pyrazole ring and the subsequent nitration.
Cyclization: The synthesis of the 1-butyl-3-methyl-pyrazole core likely proceeds via a variation of the Knorr pyrazole synthesis or the Paal-Knorr synthesis. beilstein-journals.orgwikipedia.orgjk-sci.comslideshare.net The Knorr synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). In the context of this compound, this would involve the reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with butylhydrazine (B1329735).
The mechanism of the Knorr synthesis generally involves the following steps:
Initial attack of the more nucleophilic nitrogen of butylhydrazine onto one of the carbonyl carbons of the β-dicarbonyl compound to form a hemiaminal intermediate. youtube.com
Dehydration to form an enamine or imine intermediate.
Intramolecular cyclization through the attack of the second nitrogen atom onto the remaining carbonyl group. youtube.com
A final dehydration step to yield the aromatic pyrazole ring.
The regioselectivity of the initial attack can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.
Nitration: The introduction of the nitro group at the C5 position is typically achieved through electrophilic aromatic substitution. The nitration of pyrazoles can be complex due to the presence of two nitrogen atoms which can be protonated in acidic media. rrbdavc.org The nitrating agent is often a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk
The mechanism for the nitration of 1-butyl-3-methylpyrazole would proceed as follows:
Generation of the nitronium ion from nitric acid and sulfuric acid. masterorganicchemistry.comchemguide.co.uk
Electrophilic attack of the nitronium ion on the electron-rich pyrazole ring. The position of attack is directed by the existing substituents. The N-butyl and C3-methyl groups are activating and ortho-, para-directing (in this case, directing to C4 and C5). The N1-butyl group sterically hinders attack at the N2 and C5 positions to some extent. The C3-methyl group activates the C4 and C5 positions. The electrophilic attack at C5 is generally favored in many substituted pyrazoles. nih.govmdpi.com
Formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.
Deprotonation of the intermediate by a weak base (such as HSO₄⁻ or H₂O) to restore the aromaticity of the pyrazole ring, yielding this compound.
Studies on related pyrazole nitrations have shown that the reaction conditions, particularly the acidity of the medium, play a crucial role in the outcome of the reaction. rsc.orgnih.govsemanticscholar.org
In Cyclization: The rate-determining step in the Knorr synthesis is often the cyclization step. The stability of the enamine/imine intermediate and the transition state leading to the cyclic hemiaminal will dictate the reaction's efficiency. Computational studies on similar cyclization reactions have been used to model the energies of these transient species. mdpi.com
In Nitration: For the nitration reaction, the formation of the sigma complex is the rate-determining step. The stability of this carbocationic intermediate is influenced by the electronic effects of the substituents. The electron-donating butyl and methyl groups help to stabilize the positive charge in the intermediate, thus facilitating the electrophilic attack.
Table 2: Key Intermediates and Transition States
| Reaction | Key Intermediate | Key Transition State | Factors Influencing Stability/Energy |
| Knorr Cyclization | Enamine/Imine | Transition state for intramolecular cyclization | Electronic nature of substituents, steric hindrance, solvent effects. |
| Electrophilic Nitration | Sigma Complex (Wheland Intermediate) | Transition state for the formation of the sigma complex | Resonance stabilization by pyrazole ring and substituents, steric hindrance. researchgate.net |
The transition state for the nitration will have a significant partial positive charge delocalized over the pyrazole ring. The electron-donating nature of the alkyl groups at the N1 and C3 positions helps to lower the energy of this transition state, thereby favoring the reaction. Conversely, the introduction of the strongly deactivating nitro group would significantly raise the energy of the transition state for any subsequent electrophilic substitution.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Butyl 3 Methyl 5 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-butyl-3-methyl-5-nitro-1H-pyrazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis and Correlation
The ¹H NMR spectrum of this compound provides precise information on the number and type of hydrogen atoms. The butyl group protons exhibit characteristic chemical shifts and splitting patterns. The terminal methyl group (CH₃) is expected to appear as a triplet, while the two methylene (B1212753) groups (CH₂) adjacent to it will present as complex multiplets. The methylene group directly attached to the pyrazole (B372694) nitrogen (N-CH₂) will be shifted downfield due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom. The methyl group at the C3 position of the pyrazole ring will appear as a singlet. The single proton on the pyrazole ring (H4) is also expected to be a singlet and its chemical shift will be influenced by the adjacent nitro group.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The four distinct carbons of the butyl group will have signals in the aliphatic region. The carbon of the methyl group at C3 and the carbons of the pyrazole ring (C3, C4, and C5) will appear in the aromatic region. The presence of the electron-withdrawing nitro group at the C5 position is expected to cause a significant downfield shift for the C5 carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-H4 | 6.5 - 7.5 | 105 - 115 |
| Pyrazole-C3-CH₃ | 2.2 - 2.6 | 10 - 15 |
| N-CH₂-CH₂-CH₂-CH₃ | 4.0 - 4.5 | 45 - 55 |
| N-CH₂-CH₂-CH₂-CH₃ | 1.7 - 2.1 | 30 - 35 |
| N-CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.6 | 19 - 24 |
| N-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.1 | 13 - 15 |
| Pyrazole-C3 | Not Applicable | 148 - 158 |
| Pyrazole-C5 | Not Applicable | 150 - 160 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To confirm the structural assignments from one-dimensional NMR, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for definitively assigning the carbon signals for each protonated carbon, such as the CH, CH₂, and CH₃ groups in the butyl chain and the C4-H4 and C3-CH₃ groups of the pyrazole moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show a correlation between the N-CH₂ protons and the C5 and C4 carbons of the pyrazole ring, as well as with the adjacent CH₂ carbon of the butyl group. It would also confirm the position of the methyl group by showing a correlation between the methyl protons and the C3 and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the conformation of the butyl group relative to the pyrazole ring.
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Pyrazole Nitrogen Environments
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. scilit.com In this compound, there are three distinct nitrogen atoms: the two in the pyrazole ring (N1 and N2) and one in the nitro group. The N1 nitrogen, being substituted with the butyl group, will have a different chemical shift compared to the N2 nitrogen. The nitrogen of the nitro group will have a characteristic chemical shift in a distinct region of the ¹⁵N NMR spectrum. These shifts are sensitive to substituent effects and can provide valuable data on the electronic structure of the molecule. scilit.com
Dynamic NMR Spectroscopy for Tautomeric or Conformational Studies
Dynamic NMR (DNMR) spectroscopy is utilized to study time-dependent phenomena such as tautomerism or conformational changes. researchgate.netresearchgate.net For N-unsubstituted pyrazoles, DNMR is often used to study the rapid exchange of the proton between the two nitrogen atoms (annular tautomerism). nih.gov However, in this compound, the N1 position is fixed by the butyl group, so this type of tautomerism is not possible. DNMR could, however, be used to study the rotational dynamics of the butyl group around the N-C bond or potential restricted rotation of the nitro group, which might be observable at different temperatures.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups in this compound. The FT-IR spectrum will display absorption bands corresponding to the vibrational modes of the various bonds. The most characteristic vibrations are those of the nitro group, which shows strong symmetric and asymmetric stretching bands. orgchemboulder.comnih.govspectroscopyonline.comorgchemboulder.comblogspot.com The C-H bonds of the alkyl groups (butyl and methyl) will show stretching and bending vibrations. The pyrazole ring itself will have a series of characteristic stretching and bending vibrations. acrhem.org
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 orgchemboulder.comspectroscopyonline.comorgchemboulder.com |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 orgchemboulder.comspectroscopyonline.comorgchemboulder.com |
| Alkyl C-H | Stretch | 2850 - 3000 |
| Aromatic C-H (on pyrazole) | Stretch | 3000 - 3150 |
| Pyrazole Ring | C=N and C=C Stretch | 1400 - 1600 |
| Alkyl C-H | Bending | 1375 - 1470 |
Raman Spectroscopy
Theoretical and experimental studies on pyrazole and its mononitro derivatives have enabled the assignment of key vibrational modes. acrhem.org For this compound, the Raman spectrum is anticipated to be dominated by vibrations associated with the pyrazole ring, the nitro group, and the butyl and methyl substituents.
Key expected Raman bands would include:
Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ group are characteristic and typically appear in distinct regions of the spectrum.
Pyrazole Ring Vibrations: The stretching and deformation modes of the C-H, C=N, C-N, and N-N bonds within the pyrazole ring will contribute a series of bands.
Alkyl Chain Vibrations: The C-H stretching and bending modes of the butyl and methyl groups will also be present.
Computational studies, often employing Density Functional Theory (DFT) methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p) or aug-cc-pVDZ), have been shown to be powerful tools for predicting and assigning Raman spectra of nitropyrazoles. acrhem.orgderpharmachemica.com Such calculations for this compound would be invaluable in complementing experimental observations and providing a definitive assignment of its vibrational modes. The comparison between calculated and experimental frequencies for similar molecules has generally shown good agreement. acrhem.org
Table 1: Predicted Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1320 |
| Pyrazole Ring | C=N Stretch | ~1600 - 1550 |
| Pyrazole Ring | Ring Breathing | ~1000 - 950 |
| Butyl Chain | C-H Stretch | ~2960 - 2870 |
| Methyl Group | C-H Stretch | ~2980 - 2900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₈H₁₃N₃O₂), the calculated exact mass can be compared with the experimentally determined value to confirm its molecular formula. While specific experimental HRMS data for this compound is not published, the theoretical monoisotopic mass can be calculated with high precision.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|
| C₈H₁₃N₃O₂ | 183.1008 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of this compound) to generate product ions. The analysis of these product ions provides detailed information about the connectivity of the molecule.
Based on the fragmentation patterns of other substituted pyrazoles, several fragmentation pathways can be predicted for this compound. chemguide.co.uklibretexts.orglibretexts.orgresearchgate.net Common fragmentation patterns for pyrazoles involve the loss of stable neutral molecules such as nitrogen (N₂), hydrogen cyanide (HCN), and cleavage of the substituents. researchgate.net
For this compound, the following fragmentation pathways are likely:
Loss of the Butyl Group: Cleavage of the N-butyl bond would result in a significant fragment corresponding to the loss of a butyl radical (•C₄H₉).
Loss of the Nitro Group: The expulsion of the nitro group (•NO₂) is a common fragmentation pathway for nitroaromatic compounds.
Cleavage of the Pyrazole Ring: The pyrazole ring can undergo cleavage, leading to the loss of N₂ or HCN.
McLafferty Rearrangement: The butyl chain provides the possibility for a McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the pyrazole ring, followed by the elimination of a neutral alkene (butene).
Table 3: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 183.10 | [M - C₄H₉]⁺ | Butyl radical |
| 183.10 | [M - NO₂]⁺ | Nitrogen dioxide |
| 183.10 | [M - N₂]⁺ | Dinitrogen |
| 183.10 | [M - C₄H₈]⁺ | Butene (via McLafferty) |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of this compound has not been reported, analysis of the crystal structures of related nitropyrazole derivatives can provide valuable insights into its expected molecular architecture. nih.govrsc.org
Studies on various substituted pyrazoles have shown that the pyrazole ring is typically planar. nih.gov In nitropyrazoles, the nitro group is often nearly coplanar with the pyrazole ring, which can be influenced by intermolecular hydrogen bonding. nih.gov The butyl group, being flexible, can adopt various conformations.
In the solid state, it is anticipated that this compound would exhibit intermolecular interactions such as van der Waals forces. The presence of the nitro group and the pyrazole ring also allows for the possibility of π-π stacking interactions between adjacent molecules.
Table 4: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Pyrazole Ring | Planar |
| Nitro Group Orientation | Near-planar with the pyrazole ring |
| Intermolecular Interactions | Van der Waals forces, potential π-π stacking |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The absorption of UV or visible light promotes electrons from lower energy orbitals (e.g., non-bonding, n, or bonding, π) to higher energy anti-bonding orbitals (π*). libretexts.orgyoutube.comkhanacademy.org
For this compound, the UV-visible spectrum is expected to show absorptions arising from π→π* and n→π* transitions associated with the conjugated nitropyrazole system. researchgate.netnih.gov The pyrazole ring itself exhibits π→π* transitions. researchgate.net The introduction of a nitro group, which is a strong chromophore, will significantly influence the spectrum.
The expected electronic transitions are:
π→π transitions:* These are typically of high intensity and are associated with the conjugated π-system of the nitropyrazole ring.
n→π transitions:* These transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally of lower intensity.
The position of the absorption maxima (λmax) can be affected by the solvent polarity. researchgate.net Polar solvents can stabilize the ground or excited states to different extents, leading to shifts in the absorption wavelength.
Table 5: Predicted UV-Visible Absorption for this compound
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π→π* | 250 - 300 |
| n→π* | > 300 |
Theoretical and Computational Chemistry Studies of 1 Butyl 3 Methyl 5 Nitro 1h Pyrazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of compounds like 1-butyl-3-methyl-5-nitro-1H-pyrazole.
Density Functional Theory (DFT) for Ground State Optimization
Density Functional Theory (DFT) is a robust method for determining the optimized, lowest-energy geometry of a molecule. For a compound such as this compound, a functional like B3LYP combined with a basis set such as 6-31G(d,p) would typically be employed to perform geometry optimization. nih.gov These calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. This information is crucial for understanding its reactivity and interactions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | N1 | N2 | - | - | Data not available |
| N2 | C3 | - | - | Data not available | |
| C3 | C4 | - | - | Data not available | |
| C4 | C5 | - | - | Data not available | |
| C5 | N1 | - | - | Data not available | |
| C5 | N(nitro) | - | - | Data not available | |
| N1 | C(butyl) | - | - | Data not available | |
| Bond Angle (°) | N1 | N2 | C3 | - | Data not available |
| N2 | C3 | C4 | - | Data not available | |
| C3 | C4 | C5 | - | Data not available | |
| Dihedral Angle (°) | C(butyl) | N1 | N2 | C3 | Data not available |
| O(nitro) | N(nitro) | C5 | C4 | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational data for this molecule could be located.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to predict a molecule's electronic properties. Calculations such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) could be used. These calculations would provide insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Other properties like the dipole moment and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would also be determined. researchgate.net
Table 2: Hypothetical Electronic Properties of this compound from Ab Initio Calculations
| Property | Predicted Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Mulliken Atomic Charges | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational data for this molecule could be located.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the butyl group attached to the pyrazole (B372694) ring means that this compound can exist in multiple conformations.
Torsional Scans and Conformational Landscapes of the Butyl Group
To explore the different spatial arrangements of the butyl group, torsional scans would be performed. This involves systematically rotating the dihedral angles along the C-C bonds of the butyl chain and calculating the energy at each step. The resulting data would be used to construct a potential energy surface (PES). The minima on this surface correspond to stable conformers, while the saddle points represent the transition states and energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature. nih.govnih.gov
Investigation of Tautomerism and Isomerism in Pyrazole Systems
For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. researchgate.netnih.gov However, in this compound, the N1 position is substituted with a butyl group, which prevents this type of tautomerism.
Isomerism, however, is still relevant. For instance, the position of the nitro group could be at C4 instead of C5, leading to the isomer 1-butyl-3-methyl-4-nitro-1H-pyrazole. Computational studies on related nitropyrazoles have shown that the position of the nitro group significantly impacts the electronic properties and stability of the molecule. nih.gov Furthermore, if the starting material for a synthesis was 3(5)-methyl-5(3)-nitropyrazole, the alkylation with a butyl group could potentially lead to two different isomers: this compound and 1-butyl-5-methyl-3-nitro-1H-pyrazole. Theoretical calculations would be invaluable in predicting the relative stabilities of these isomers and understanding the regioselectivity of such alkylation reactions.
Proton Transfer Pathways and Energy Barriers
Proton transfer is a fundamental process in many chemical and biological systems, and for pyrazole derivatives, it is intimately linked to tautomerism. In the case of unsymmetrically substituted pyrazoles like this compound, proton transfer is not directly applicable due to the N1-substitution. However, understanding the proton transfer in the parent 3-methyl-5-nitro-1H-pyrazole is crucial for contextualizing the behavior of its N-substituted analogue.
Theoretical studies on related pyrazole systems have elucidated the mechanisms of proton transfer. For the parent pyrazole and its derivatives, proton transfer can occur via an intramolecular pathway, involving a high-energy transition state, or through intermolecular pathways facilitated by solvent molecules or self-association into dimers, trimers, or larger aggregates. mdpi.com Computational studies have shown that the presence of hydrogen-bonding entities, such as water or ammonia (B1221849) molecules, can significantly lower the activation barriers for proton transfer. mdpi.com For instance, the transition state energy for proton transfer in pyrazole complexes with water molecules has been shown to decrease as the number of water molecules increases. mdpi.com
In a study on 3(5)-disubstituted-1H-pyrazoles, it was found that the choice of tautomer is influenced by the electronic character of the substituents. nih.gov The presence of an electron-donating methyl group favors one tautomeric form, while an electron-withdrawing nitro group favors the other. nih.gov This suggests that in the hypothetical tautomerism of the un-butylated precursor, the position of the proton would be influenced by the electronic push-pull between the methyl and nitro groups.
Table 1: Theoretical Energy Barriers for Proton Transfer in Pyrazole Systems
| System | Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole Monomer (intramolecular) | DFT/B3LYP | High | mdpi.com |
| Pyrazole-Water Complex | MP2 | Lowered with increasing water molecules | mdpi.com |
Note: Data is illustrative and based on general findings for pyrazole systems, not specific to this compound.
Solvent Effects on Tautomeric Equilibria
While this compound does not exhibit tautomerism, the influence of solvents on the tautomeric equilibrium of its parent compound, 3-methyl-5-nitro-1H-pyrazole, is a key area of computational investigation. Solvent effects are critical as the polarity of the medium can stabilize one tautomer over another, shifting the equilibrium. ijpcbs.com
Computational studies on pyrazolones and nitropurines have demonstrated that polar solvents tend to stabilize the more polar tautomer. ijpcbs.commdpi.com The polarizable continuum model (PCM) is a common computational method used to simulate the effects of a solvent. ijpcbs.commdpi.com Studies have shown that as the dielectric constant of the solvent increases, the stability of more polar tautomeric forms is enhanced. ijpcbs.commdpi.com For example, in a study of 3(5)-disubstituted-1H-pyrazoles, NMR experiments in various solvents (CDCl3, DMSO-d6, and CD3OD) confirmed that the solvent environment influences the observed tautomeric form. nih.gov Theoretical calculations using the M06-2X/6-311++G(d,p) method in different solvents (chloroform, acetonitrile, and water) also showed a dependence of tautomer stability on the environment. nih.gov
In the context of 3-methyl-5-nitro-1H-pyrazole, the tautomer with the nitro group at position 5 has been found to be more stable in some crystalline and solution environments. nih.gov The introduction of a butyl group at the N1 position would fix the tautomeric form, but the polarity of the solvent would still influence the molecule's conformation and electronic properties.
Table 2: Predicted Solvent Effects on Tautomeric Equilibria of a Hypothetical 3-methyl-5-nitro-1H-pyrazole
| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Reference |
|---|---|---|---|
| Gas Phase | 1 | Dependent on intrinsic stability | ijpcbs.commdpi.com |
| Chloroform (B151607) | 4.8 | Mixture of tautomers possible | nih.gov |
| Acetonitrile | 37.5 | Shift towards more polar tautomer | nih.gov |
Note: This table is illustrative and based on findings for analogous pyrazole systems.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives.
The localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) analysis are fundamental to understanding reaction mechanisms. These computational techniques map the entire reaction pathway from reactants to products, passing through the transition state. This allows for the verification that a located transition state indeed connects the intended reactants and products.
For reactions involving pyrazoles, such as cycloadditions, computational studies have been used to determine the preferred reaction channels. nih.govmdpi.com For instance, in the [3+2] cycloaddition reaction to form pyrazole rings, theoretical results have shown that while multiple channels may be kinetically favorable, one is often more probable. nih.gov IRC calculations confirm the nature of the transition state and the reaction pathway.
Computational chemistry allows for the prediction of activation energies, which are crucial for understanding reaction rates. By calculating the energy difference between the reactants and the transition state, the kinetic feasibility of a reaction can be assessed.
In a study on the formation of nitro-functionalized pyrazoles, it was found that the formation of a Δ2-pyrazoline intermediate was kinetically more probable, even though the final product was a pyrazole. nih.gov This highlights the ability of computational modeling to uncover complex reaction pathways. Molecular electron density theory (MEDT) is one framework used to explain the observed reaction mechanisms. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds like this compound.
NMR Spectra: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁵N) are a valuable tool for structural elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net For substituted pyrazoles, theoretical chemical shifts have been shown to be in good agreement with experimental data, allowing for the confident prediction of unmeasured values. researchgate.net
IR Spectra: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.netderpharmachemica.comnist.gov By comparing the computed spectrum with the experimental one, the vibrational modes can be assigned to specific functional groups and molecular motions. researchgate.netderpharmachemica.com For pyrazole derivatives, DFT calculations have been successfully used to assign the stretching and deformation modes of the pyrazole ring and its substituents. derpharmachemica.com
UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govnih.govresearchgate.netscispace.com These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n → π* or π → π*). researchgate.net The effect of different solvents on the UV-Vis spectrum can also be simulated, providing insights into solvatochromic shifts. nih.govscispace.com
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Computational Method | Predicted Features | Reference |
|---|---|---|---|
| ¹H NMR | GIAO/DFT | Chemical shifts for butyl, methyl, and pyrazole protons. | researchgate.netresearchgate.net |
| ¹³C NMR | GIAO/DFT | Chemical shifts for all carbon atoms. | researchgate.netresearchgate.net |
| IR | DFT/B3LYP | Vibrational frequencies for C-H, C=N, N-N, and NO₂ groups. | researchgate.netderpharmachemica.com |
Note: This table presents the types of data that can be predicted computationally, based on studies of related pyrazole compounds.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Methyl-5-nitro-1H-pyrazole |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole |
| 1-(4-bromophenyl)-3-aryl-4-tricholomethyl-5-nitro-Δ2-pyrazoline |
| 3(5)-disubstituted-1H-pyrazoles |
| Pyrazole |
| 3,5-dimethylpyrazole |
| Pyrazolone |
| Nitropurine |
| Water |
| Ammonia |
| Chloroform |
| Acetonitrile |
Correlation with Experimental Data for Validation
A comprehensive review of available scientific literature reveals a notable absence of published studies that specifically focus on the correlation between theoretical and computational chemistry findings and experimental data for the compound This compound .
While theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting molecular properties including geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts, the validation of these theoretical models against experimental measurements is a critical step in establishing their accuracy and reliability for a specific molecule. This validation process typically involves the synthesis and purification of the compound, followed by its characterization using various spectroscopic techniques. The experimental data obtained, such as bond lengths and angles from X-ray crystallography or spectral peak positions from NMR and IR spectroscopy, are then systematically compared with the values predicted by computational models.
For many related pyrazole derivatives, researchers have successfully employed this integrated approach. Such studies often present detailed comparisons in tabular format, quantifying the agreement between calculated and experimental values through statistical metrics like root-mean-square deviation (RMSD). This correlation is crucial for refining computational methodologies and gaining deeper insights into the structural and electronic properties of the molecules.
However, in the case of This compound , research that explicitly details this comparison is not present in the accessible scientific literature. Consequently, the creation of data tables and a detailed analysis of the correlation between theoretical predictions and experimental results for this specific compound is not possible at this time. The synthesis and experimental characterization of This compound , followed by a comparative computational study, would be required to generate the data necessary for such an analysis.
Advanced Research Applications and Methodological Advancements Involving 1 Butyl 3 Methyl 5 Nitro 1h Pyrazole
Development as a Building Block in Complex Chemical Syntheses
The strategic placement of substituents on the 1-butyl-3-methyl-5-nitro-1H-pyrazole ring system provides multiple avenues for its elaboration into more complex chemical architectures. This has positioned it as a key intermediate in the synthesis of diverse heterocyclic frameworks and for the generation of chemical libraries.
Precursor for Fused Heterocyclic Systems (e.g., pyrazolo[3,4-b]pyridines)
A critical application of this compound lies in its potential as a precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These fused ring systems are of considerable interest due to their presence in a wide array of biologically active molecules, including kinase inhibitors and antimalarial agents. researchgate.netnih.gov
The synthetic strategy to access pyrazolo[3,4-b]pyridines from this compound hinges on the chemical transformation of the 5-nitro group into a 5-amino group. This reduction is a crucial step, as the resulting 5-amino-1-butyl-3-methyl-1H-pyrazole is the key reactive intermediate for the subsequent cyclization to form the pyridine (B92270) ring. The reduction of nitropyrazoles to their corresponding aminopyrazoles is a well-established chemical transformation. researchgate.net
Once the 5-aminopyrazole derivative is obtained, it can undergo condensation reactions with various 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine ring. nih.gov A general reaction scheme for this transformation is depicted below:
Table 1: General Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
| Step | Reactants | Reagents and Conditions | Product |
| 1. Reduction | This compound | Standard reduction conditions (e.g., H₂, Pd/C; SnCl₂, HCl) | 5-Amino-1-butyl-3-methyl-1H-pyrazole |
| 2. Cyclocondensation | 5-Amino-1-butyl-3-methyl-1H-pyrazole, 1,3-Dicarbonyl Compound | Acid or base catalysis, often with heating | 1-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine derivative |
The specific substitution pattern on the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of the 1,3-dicarbonyl component, allowing for the synthesis of a diverse range of derivatives. nih.gov
Use in Scaffold Diversity Generation for Chemical Libraries
The structural attributes of this compound make it an excellent candidate for the generation of chemical libraries aimed at drug discovery and chemical biology. nih.govresearchgate.net The pyrazole (B372694) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov The substituents on the target molecule offer multiple points for diversification:
The Butyl Group: The N-butyl group provides a lipophilic handle that can be varied to modulate the pharmacokinetic properties of the resulting compounds.
The Methyl Group: The C3-methyl group can be functionalized or replaced to explore structure-activity relationships.
The Nitro Group: The C5-nitro group is a versatile functional group that can be reduced to an amine, as discussed previously, or participate in other transformations, opening up a wide range of synthetic possibilities.
The generation of a chemical library from this compound would typically involve parallel synthesis techniques, where the core scaffold is systematically reacted with a diverse set of building blocks. researchgate.net This approach allows for the rapid creation of a large number of structurally related compounds for biological screening.
Role in Materials Chemistry Research
The field of materials chemistry has seen a growing interest in the use of highly functionalized heterocyclic compounds for the construction of novel materials with tailored properties. The unique electronic and structural features of the nitro-pyrazole moiety in this compound suggest its potential utility in this area.
Structural Components in Designed Molecular Assemblies
The pyrazole ring, with its capacity for hydrogen bonding and metal coordination, is a valuable component in the design of supramolecular assemblies and metal-organic frameworks (MOFs). acs.org The presence of the nitro group in this compound introduces a strong electron-withdrawing group, which can influence the electronic properties and intermolecular interactions within a crystal lattice.
While specific studies on molecular assemblies of this compound are not extensively documented, research on related nitropyrazole derivatives has shown that the nitro group can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for the rational design of crystal structures. researchgate.net
Influence of Nitro-Pyrazole Moiety on Material Architecture
The architecture of a material at the molecular level dictates its macroscopic properties. The nitro-pyrazole moiety can exert a significant influence on this architecture through several mechanisms:
Hydrogen Bonding: The pyrazole nitrogen atoms are potential hydrogen bond acceptors, while the presence of other functional groups could introduce hydrogen bond donors, leading to the formation of predictable supramolecular synthons.
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, which are important for the stability and electronic properties of many organic materials.
The interplay of these interactions, modulated by the steric bulk of the butyl group, can be harnessed to control the self-assembly of this compound and its derivatives into specific crystalline forms.
Catalytic Applications and Ligand Design
The pyrazole nucleus is a well-established ligand scaffold in coordination chemistry and catalysis. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal ions, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes.
While direct catalytic applications of this compound have not been extensively reported, the presence of the nitro group suggests its potential as a ligand in oxidation catalysis. The electron-withdrawing nature of the nitro group would modulate the electron density at the metal center, which can have a profound effect on the catalytic activity.
For instance, copper complexes of pyrazole-based ligands have been investigated for their catalytic activity in various oxidation reactions. The electronic properties of the pyrazole ligand, influenced by substituents such as nitro groups, can impact the redox potential of the copper center and, consequently, the efficiency of the catalytic cycle.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand
| Metal Ion | Potential Catalytic Reaction | Rationale |
| Copper(II) | Oxidation of alcohols and phenols | The electron-withdrawing nitro group can enhance the Lewis acidity of the Cu(II) center, potentially increasing its catalytic activity. |
| Palladium(II) | Cross-coupling reactions | The pyrazole ligand can stabilize the Pd(II) catalyst, and the electronic effects of the nitro group could influence the rates of oxidative addition and reductive elimination. |
| Rhodium(I) | Hydroformylation | The steric and electronic properties of the pyrazole ligand can control the regioselectivity and enantioselectivity of the reaction. |
Further research is warranted to explore the synthesis and catalytic evaluation of metal complexes incorporating this compound as a ligand.
Metal Complexation Studies for Catalytic Activity
The field of coordination chemistry has extensively utilized pyrazole-based ligands for the synthesis of metal complexes with diverse catalytic activities. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring act as excellent donors for transition metal ions, leading to the formation of stable complexes. researchgate.netsaudijournals.com The presence of substituents on the pyrazole ring, such as the butyl, methyl, and particularly the electron-withdrawing nitro group in this compound, can significantly modulate the electronic properties of the metal center, thereby influencing the catalytic performance of the resulting complex.
Research on various pyrazole derivatives has demonstrated their effectiveness in forming catalytically active metal complexes. For instance, copper(II) complexes with pyrazole-based ligands have shown notable catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.comresearch-nexus.netbohrium.com The catalytic efficiency of these in-situ prepared complexes is influenced by factors such as the nature of the ligand, the counter-ion of the copper salt, and the solvent used. mdpi.com It is plausible that a nitro-substituted pyrazole ligand like this compound could form complexes that are active in similar oxidation catalysis, with the nitro group potentially enhancing the Lewis acidity of the metal center.
Furthermore, ruthenium(II) complexes bearing protic pyrazole ligands have been investigated for transfer hydrogenation reactions of various substrates, including ketones and nitriles. nih.gov The flexibility in the binding ability of pyrazole-based ligands can create open coordination sites on the metal ion, which is a beneficial feature for catalytic reactions. saudijournals.com While specific studies on this compound are lacking, the established catalytic potential of related pyrazole complexes provides a strong rationale for its investigation in this domain.
Table 1: Examples of Catalytic Activity in Metal Complexes with Pyrazole-based Ligands
| Ligand | Metal Ion | Reaction Catalyzed | Key Findings |
| Substituted pyrazole-based ligands (L1-L4) | Copper(II) | Oxidation of catechol to o-quinone | The complex formed by ligand L2 and Cu(CH₃COO)₂ showed good catalytic activity. mdpi.com |
| (3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives | Copper(II) | Oxidation of catechol to o-quinone | Copper(II)-based complexes exhibited superior catalytic activity compared to other metals. research-nexus.netbohrium.com |
| Protic P-N chelate pyrazole ligand | Ruthenium(II) | Transfer hydrogenation of acetophenone (B1666503) and nitriles | The complex effectively promotes transfer hydrogenation. nih.gov |
| Nitrosopyrazolones | Various transition metals | Potential for various catalytic reactions | Flexibility of ligand binding can create open metal ion sites beneficial for catalysis. saudijournals.com |
Pyrazole Derivatives as Ligands in Organometallic Chemistry
Pyrazole and its derivatives are versatile ligands in organometallic chemistry due to their varied coordination modes. researchgate.net They can coordinate to a metal center as neutral monodentate ligands, as mono-anionic bidentate ligands, or as part of a larger polydentate chelating system. researchgate.net The specific substituents on the pyrazole ring play a crucial role in determining the structure, stability, and reactivity of the resulting organometallic complexes.
The presence of a nitro group, as in this compound, would significantly influence the electronic properties of the ligand. The strong electron-withdrawing nature of the nitro group would decrease the electron density on the pyrazole ring, affecting its donor properties and the stability of the metal-ligand bond. This electronic modification can be harnessed to fine-tune the reactivity of the metallic center in organometallic catalysts.
While organometallic complexes of this compound itself are not described in the reviewed literature, numerous studies highlight the importance of substituted pyrazoles in this field. For example, pyrazole-containing ligands have been used to synthesize complexes with applications in materials science and as models for metalloproteins. saudijournals.com The pyrazole nucleus is a key component in the synthesis of various heterocyclic systems with applications in coordination chemistry. nih.gov
Table 2: Coordination Behavior of Pyrazole-Based Ligands in Organometallic Complexes
| Pyrazole Ligand Type | Coordination Mode | Potential Applications |
| Unsubstituted Pyrazole | Neutral monodentate, mono-anionic bridging | Formation of diverse coordination compound structures. researchgate.net |
| 3(5)-Substituted Pyrazoles | Influenced by steric and electronic effects of substituents | Precursors for more complex heterocyclic systems. mdpi.com |
| Nitrosopyrazolones | Bidentate (N,O donors) | Antiviral and anticarcinogenic studies, models for metalloproteins. saudijournals.com |
| Protic Pyrazoles | Can act as proton-responsive ligands | Homogeneous catalysis, materials chemistry. nih.gov |
Methodological Innovations in Chemical Synthesis or Analysis Prompted by the Compound
The development of synthetic and analytical methods is often driven by the need to access and characterize novel classes of compounds. While there are no methodological innovations specifically prompted by this compound, the broader class of substituted nitro-pyrazoles has been the focus of synthetic and analytical methodology development.
The synthesis of N-substituted pyrazoles often presents a challenge in controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring. Systematic studies on the N-substitution reactions of 3-substituted pyrazoles have led to the development of regioselective methods. For instance, the use of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been shown to achieve regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles. acs.org Such methods would be applicable to the synthesis of this compound from 3-methyl-5-nitropyrazole. The synthesis of nitropyrazoles themselves often involves the nitration of a pyrazole precursor followed by rearrangement. nih.gov
Recent synthetic innovations in pyrazole chemistry include metal-free and one-pot multicomponent reactions, which offer more efficient and environmentally benign routes to complex pyrazole derivatives. researchgate.netnih.gov For example, catalyst-free, one-pot, four-component domino reactions in water have been developed for the synthesis of novel furopyrazoles. researchgate.net While not directly applied to this compound, these advanced synthetic strategies represent the forefront of pyrazole synthesis and could potentially be adapted for the preparation of this and related compounds.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Strategies for Highly Functionalized Nitro-Pyrazoles
The synthesis of pyrazoles, particularly those bearing multiple functional groups, is a continually evolving area. Future research is moving beyond traditional methods toward more efficient, sustainable, and versatile strategies. The traditional synthesis of nitropyrazoles often involves hazardous reagents like fuming nitric and sulfuric acids. nih.govresearchgate.net
Emerging strategies focus on green chemistry principles and novel reaction pathways:
Green Synthetic Approaches : There is a growing emphasis on eco-friendly methods that use green solvents like water, employ renewable energy sources such as ultrasound irradiation, and utilize recyclable catalysts. researchgate.net For instance, TEA-mediated synthesis of nitro-functionalized pyrazoles represents a step towards more benign chemical practices. researchgate.net
One-Pot and Multicomponent Reactions (MCRs) : MCRs are highly efficient for building molecular complexity in a single step, which is ideal for creating libraries of functionalized pyrazoles. mdpi.comnih.gov Future work will likely expand the scope of MCRs to incorporate the nitro group and various alkyl substituents, such as those in 1-butyl-3-methyl-5-nitro-1H-pyrazole. A "one-pot two steps" route for synthesizing 4-nitropyrazole has been reported, indicating a trend towards more streamlined processes. nih.govresearchgate.net
Post-Functionalization Strategies : An alternative to constructing a pre-functionalized ring is the subsequent modification of a simpler pyrazole (B372694) core. This can involve the reduction of a nitro group to an amine, which can then be further derivatized, or direct C-H functionalization to introduce new substituents. mdpi.com
Novel Nitrating Agents : Research into new nitrating reagents aims to improve safety, selectivity, and functional group tolerance. The development of reagents like 5-methyl-1,3-dinitro-1H-pyrazole as a powerful nitrating agent exemplifies this trend. researchgate.net
| Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Green Synthesis | Utilizes eco-friendly solvents (e.g., water), renewable energy (e.g., ultrasound), and recyclable catalysts to reduce environmental impact. | Increased sustainability, reduced hazardous waste, improved safety. | researchgate.netresearchgate.net |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single reaction vessel to form a complex product, incorporating diversity in one step. | High atom economy, operational simplicity, rapid access to diverse structures. | mdpi.comnih.gov |
| Post-Functionalization | Modifies a pre-formed pyrazole ring through reactions like C-H activation or transformation of existing functional groups. | Allows for late-stage diversification of complex molecules. | mdpi.com |
| Novel Nitrating Agents | Development of new reagents that offer milder reaction conditions and greater control over the nitration process compared to traditional mixed acids. | Higher yields, better regioselectivity, improved safety profile. | nih.govresearchgate.net |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are invaluable.
In-Situ FTIR and Raman Spectroscopy : Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can continuously monitor the concentration of reactants, intermediates, and products during a reaction. nih.gov Similarly, Surface-Enhanced Raman Spectroscopy (SERS) is highly sensitive and can be used to track transformations, such as the nitration of aromatic rings, by monitoring characteristic vibrational bands. nih.govresearchgate.net Applying these methods to the synthesis of this compound could provide precise kinetic data and reveal transient intermediates that are invisible to traditional offline analysis.
Advanced NMR Spectroscopy : While standard NMR is a cornerstone of structural elucidation, specialized techniques are emerging for reaction monitoring. For example, reaction-interrupted excitation transfer (ExTra) NMR allows for the selective tracking of atoms as they are converted from reactant to product, offering a powerful tool for tracing reaction pathways. rsc.org
Computational Chemistry Synergy : Combining in-situ spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), provides powerful mechanistic insights. researchgate.net This synergy can help rationalize observed reactivity, predict outcomes, and guide the design of new experiments for synthesizing complex molecules like nitro-pyrazoles. nih.gov
| Technique | Application in Nitro-Pyrazole Synthesis | Type of Insight | Reference |
|---|---|---|---|
| In-Situ FTIR | Real-time tracking of functional group conversion (e.g., C-H to C-NO2). | Reaction kinetics, detection of intermediates, process optimization. | nih.gov |
| SERS | Highly sensitive detection of nitration products at very low concentrations. | Monitoring reaction progress, surface-adsorbed species analysis. | nih.govresearchgate.net |
| ExTra NMR | Selective tracking of specific atoms throughout a chemical conversion. | Unambiguous pathway determination, elucidation of complex reaction networks. | rsc.org |
| DFT Calculations | Modeling reaction pathways, transition states, and spectroscopic properties. | Validation of experimental data, prediction of reactivity and selectivity. | researchgate.netnih.gov |
Exploration of Novel Reactivity Pathways and Cascade Reactions of Nitro-Pyrazoles
The rich electronic nature of the nitro-pyrazole scaffold suggests that it may participate in a wide range of chemical transformations beyond simple functionalization. A key future direction is the discovery and exploitation of novel reactivity.
Cascade Reactions : These reactions, where a single event triggers a sequence of bond-forming or breaking steps, are highly efficient for building complex molecular architectures. An extraordinary example is the thermolysis of an ortho-azidonitro pyrazole, which, instead of the expected cyclization, initiates a cascade involving pyrazole nitrene formation, ring-opening, and recyclization. mdpi.compreprints.orgpreprints.org This demonstrates that the pyrazole ring, often considered stable, can be dynamically involved in complex transformations.
Unusual Eliminations and Rearrangements : Research has shown that the synthesis of pyrazoles can proceed through unexpected pathways. For instance, a [3+2] cycloaddition reaction intended to form a pyrazoline unexpectedly led to a fully aromatic pyrazole via the spontaneous elimination of a chloroform (B151607) molecule. nih.gov Investigating the limits of such reactions could lead to new synthetic routes to highly substituted pyrazoles.
Reductive Functionalization : While the nitro group is often seen as a final installation, its reduction can be intercepted to create new bonds. Iron-catalyzed hydroamination using nitroaromatics as the nitrogen source is a prime example. acs.org Exploring similar reductive functionalization cascades starting from nitro-pyrazoles could open up new avenues for creating C-N and C-C bonds.
Interdisciplinary Research Potential Involving Advanced Pyrazole Derivatives
The structural features of functionalized pyrazoles make them "privileged scaffolds" with vast potential in interdisciplinary research. nih.govnih.gov Advanced derivatives like this compound could serve as platforms for innovation in several fields.
Medicinal Chemistry : Pyrazole derivatives are central to many approved drugs and are constantly being explored as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govmdpi.comnih.gov The specific substitution pattern of an advanced pyrazole can be tailored to interact with specific biological targets like protein kinases. mdpi.com
Materials Science : Nitrated pyrazoles are a significant class of energetic materials, valued for their high density, heat of formation, and detonation performance. nih.gov Research focuses on tuning their properties by introducing different functional groups to balance energy output with thermal stability and impact sensitivity. mdpi.com Beyond explosives, pyrazole derivatives are used as ligands in catalysis and as building blocks for fluorescent dyes and other functional materials. nih.govmdpi.com
Agrochemicals : The pyrazole core is present in numerous commercial fungicides, herbicides, and insecticides. nih.gov The development of new, highly functionalized derivatives is a promising strategy for discovering next-generation crop protection agents with improved efficacy and environmental profiles.
Challenges and Perspectives in the Academic Research of Complex Nitro-Heterocycles
Despite the immense potential, the academic study of complex nitro-heterocycles is fraught with challenges that shape the future perspectives of the field.
Synthetic Complexity : The synthesis of molecules with multiple, and often electronically opposing, functional groups remains a significant hurdle. Achieving regioselectivity (i.e., controlling the exact position of nitration) can be difficult, and reactions may be low-yielding or produce hard-to-separate isomers. researchgate.netnumberanalytics.com
Safety and Sustainability : Traditional nitration methods often use highly corrosive and dangerous acid mixtures, generating significant hazardous waste. researchgate.net A major perspective for the field is the continued development of "green" and inherently safer synthetic protocols. nih.gov
Limited Mechanistic Understanding : For many transformations involving complex heterocycles, the precise reaction mechanisms are not fully understood. This lack of fundamental knowledge can hinder the rational design of improved synthetic methods and novel compounds. numberanalytics.com
Characterization : Unambiguously characterizing complex isomers and trace byproducts requires sophisticated analytical techniques and can be a bottleneck in the research workflow. numberanalytics.com
The overarching perspective is a move towards more integrated research, where synthetic chemistry is closely coupled with advanced spectroscopy, computational modeling, and interdisciplinary application-driven studies. Overcoming these challenges will be key to unlocking the full potential of complex nitro-heterocycles like this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the nitro group at the 5-position of 1-butyl-3-methyl-1H-pyrazole?
- Methodological Answer : Nitration of pyrazole derivatives typically employs acetyl nitrate (prepared from nitric acid and acetic anhydride) under controlled conditions to avoid over-nitration. For example, nitration of 4-nitropyrazole analogs involves using acetyl nitrate at low temperatures (0–5°C) to achieve regioselectivity . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the desired product. Adjusting stoichiometry (e.g., 1.2 equivalents of nitrating agent) can optimize yield .
Q. Which spectroscopic techniques are essential for structural confirmation of 1-butyl-3-methyl-5-nitro-1H-pyrazole?
- Methodological Answer :
- 1H and 13C NMR : Confirm substituent positions and alkyl chain integration. For instance, the nitro group deshields adjacent protons, causing distinct downfield shifts (e.g., δ 8.5–9.0 ppm for pyrazole protons) .
- IR Spectroscopy : Identify NO2 asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C9H14N3O2: 212.1034) .
Q. How does solvent choice impact the stability of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote decomposition at elevated temperatures. Non-polar solvents (e.g., dichloromethane) are preferred for nitro group stability. Accelerated stability studies under varying pH (e.g., 1–14) and thermal conditions (25–60°C) can identify degradation pathways .
Advanced Research Questions
Q. What computational strategies predict the electronic effects of the nitro group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the nitro group, reducing the HOMO-LUMO gap and increasing electrophilicity. Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in predicting reactivity toward nucleophiles . Comparative studies with non-nitrated analogs (e.g., 1-butyl-3-methyl-1H-pyrazole) validate computational predictions experimentally via Hammett substituent constants .
Q. How can contradictory results in biological activity assays for nitro-substituted pyrazoles be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., MTT assay for cytotoxicity) and dose-response curves (IC50 calculations) improve reproducibility. For example, pyrazole derivatives with nitro groups show divergent activity in anti-inflammatory assays due to redox-sensitive metabolite formation . Cross-validation using orthogonal assays (e.g., COX-2 inhibition vs. TNF-α suppression) clarifies mechanisms .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Catalytic Methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimizes waste. For example, Pd(PPh3)4 in a DMF/H2O mixture enables efficient arylations with >80% yield .
- Solvent Recycling : Use of cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable and recyclable .
- Energy Efficiency : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
